molecular formula C17H17N3O2 B126689 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone CAS No. 154055-44-4

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone

Cat. No.: B126689
CAS No.: 154055-44-4
M. Wt: 295.34 g/mol
InChI Key: LRTBJZKSMYYSFG-UHFFFAOYSA-N
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Description

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is a complex organic compound characterized by the presence of a benzimidazole ring substituted with a hydroxyethylamino group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone typically involves the condensation of 2-aminobenzimidazole with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone is unique due to the combination of the benzimidazole ring and the phenylethanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone, also known by its CAS number 154055-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C17H18N3O2
  • Molecular Weight : 295.34 g/mol
  • Density : 1.25 g/cm³
  • Boiling Point : 531.9°C at 760 mmHg
  • CAS Number : 154055-44-4

Biological Activity Overview

The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure suggests potential interactions with various biological targets, particularly due to the presence of the benzimidazole moiety, which is known for its pharmacological versatility.

Antimicrobial Activity

Research indicates that benzimidazole derivatives often possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various benzimidazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited substantial inhibitory effects, suggesting that this compound may share similar properties.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Activity

The compound's potential anticancer activity has been explored in several studies. Notably, a recent investigation assessed its effects on human cancer cell lines, revealing that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Apoptosis Induction

A study conducted on the HeLa cervical cancer cell line showed that treatment with this compound resulted in:

  • Increased Caspase Activity : Indicating apoptosis.
  • Reduction in Cell Viability : Approximately 60% reduction at a concentration of 50 µM after 48 hours.

This suggests that the compound may serve as a lead candidate for further development in cancer therapy.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Interaction with Enzymes : The presence of the benzimidazole ring allows for interaction with various enzymes involved in cellular processes.
  • Modulation of Signaling Pathways : Evidence suggests that it may modulate pathways related to cell survival and apoptosis.
  • Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties, which can contribute to their therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone, and which characterization techniques are critical for confirming its structure?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzimidazoles and phenylethanone derivatives. A representative protocol includes refluxing 1H-benzimidazole with acetyl chloride in methanol under controlled conditions, followed by hydrazine-mediated coupling to introduce the hydroxyethylamino group . Critical characterization techniques include:

  • NMR spectroscopy (1H and 13C) to confirm substitution patterns and hydrogen bonding.
  • IR spectroscopy to identify functional groups like C=O and N-H stretches.
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .

Q. How can researchers evaluate the preliminary biological activity of this compound, and what assays are typically employed?

Methodological Answer: Initial biological screening should focus on target-specific assays:

  • Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
  • Anticancer potential : MTT assays using cell lines like MDA-MB-231 (breast cancer) to measure IC50 values .
  • Anti-inflammatory activity : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .

Q. What are the key structural features of benzimidazole derivatives that influence their pharmacological activity?

Methodological Answer: Key structural determinants include:

  • Substitution at the 1H-benzimidazole core : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability, while hydroxyethylamino groups improve solubility .
  • Phenylethanone moiety : The ketone group facilitates hydrogen bonding with biological targets like enzymes or DNA .
  • Stereoelectronic effects : Planarity of the benzimidazole ring and electronic distribution modulate binding affinity to receptors .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of benzimidazole derivatives like this compound?

Methodological Answer: QSAR models require:

  • Dataset curation : Collect IC50/pIC50 values from standardized assays (e.g., MTT for cytotoxicity) .
  • Descriptor calculation : Use software like MOE or PaDEL-Descriptor to compute 2D/3D molecular descriptors (e.g., logP, topological polar surface area).
  • Model validation : Apply leave-one-out cross-validation and external test sets to ensure robustness. For example, a 2D-QSAR model with R² > 0.8 can predict anticancer activity against MDA-MB-231 cells .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for benzimidazole-based compounds?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic differences. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
  • Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
  • Formulation optimization : Use nanoemulsions or liposomes to enhance in vivo delivery, as demonstrated in neuroprotective studies for Alzheimer’s models .

Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of such benzimidazole derivatives?

Methodological Answer: Key optimization parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .
  • Catalyst use : Sodium metabisulfite enhances condensation efficiency between aldehydes and o-phenylenediamines, achieving yields >90% .
  • Temperature control : Maintain reflux at 80–100°C to prevent decomposition of heat-sensitive intermediates .

Q. What computational methods are recommended for analyzing the electronic and steric effects of substituents on benzimidazole derivatives' bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer potential .
  • Molecular docking : Simulate binding interactions with targets like DNA topoisomerase II or β-tubulin using AutoDock Vina .
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations in explicit solvent models .

Properties

IUPAC Name

2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTBJZKSMYYSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385988
Record name 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154055-44-4
Record name 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 22% ammonium hydroxide to 75 ml of a hot solution of the dihydrobromide obtained in Step A in 95° alcohol until a pH of approximately 10 is obtained. The title compound precipitates and is filtered, washed with water and dried.
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